Phosphocreatine di(tris) salt

Catalog No.
S783802
CAS No.
108321-17-1
M.F
C12H32N5O11P
M. Wt
453.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphocreatine di(tris) salt

Avoid sodium interference. Phosphocreatine di(tris) salt provides sodium-free ATP regeneration with built-in Tris buffering.

  • Eliminates Na⁺ contamination, preventing inhibition of Na⁺/K⁺-ATPase and ion channels.
  • Maintains pH stability (no pH shift as with disodium salt), ensuring enzyme kinetics fidelity.
  • Validated for intracellular solutions (10-14 mM) and permeabilized fiber energetics.

Supplied with rigorous analytical QC; in stock for immediate global shipping.

CAS Number

108321-17-1

Product Name

Phosphocreatine di(tris) salt

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid

Molecular Formula

C12H32N5O11P

Molecular Weight

453.38 g/mol

InChI

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2

InChI Key

UPPBKCOGWJTQMJ-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Canonical SMILES

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Isomeric SMILES

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O

Synonyms

Phosphocreatine di(tris) salt, Phosphocreatine bis[tris(hydroxymethyl)aminomethane], Creatine phosphate di(tris) salt, N-[imino(phosphonoamino)methyl]-N-methylglycine bis(2-amino-2-(hydroxymethyl)-1,3-propanediol) salt, Phosphocreatine · 2Tris

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg

Phosphocreatine is a high-energy phosphate reservoir critical for regenerating ATP from ADP, a cornerstone of cellular bioenergetics, particularly in muscle and neural tissue. The di(tris) salt form (CAS 108321-17-1) complexes phosphocreatine with two molecules of Tris(hydroxymethyl)aminomethane. This formulation is specifically designed for applications where the introduction of alkali metal ions like sodium is undesirable, as these ions can interfere with sensitive enzymatic assays or ion transport studies. [REFS-1, REFS-2] Its inherent composition provides pH buffering capacity within a physiologically relevant range, a key handling and experimental advantage over simpler salt forms.

Research Fit

1 Alkali-metal-free formulation — supports ion-channel electrophysiology and cation-sensitive enzyme assays
2 High enzymatic purity — supports quantitative creatine kinase activity measurements and ATP-regeneration studies
3 Defined aqueous solubility — supports biochemical reagent preparation at physiologically relevant concentrations

Treating the di(tris) salt and the more common disodium salt of phosphocreatine as interchangeable is a critical procurement error that can compromise experimental validity. The primary differentiator is not the phosphocreatine molecule itself, but the counter-ion: Tris versus sodium. Introducing high concentrations of sodium via the disodium salt can directly inhibit or allosterically modulate sodium-sensitive enzymes, such as Na+/K+-ATPase, or interfere with ion channel studies. The di(tris) salt eliminates this specific ionic interference. Furthermore, the Tris counter-ions provide inherent pH buffering, maintaining solution stability, whereas the disodium salt is unbuffered and solutions are more susceptible to pH shifts that can degrade the compound and alter enzyme kinetics.

Substitution Risk

Target Phosphocreatine di(tris) salt Alkali-metal-free formulation with ≤0.1% trace sodium
Disodium phosphocreatine Introduces ~18% Na⁺ by mass — may confound ion-channel studies and alter sodium-dependent enzyme kinetics
Dipotassium phosphocreatine Introduces K⁺ ions — may shift membrane potentials and potassium-sensitive enzyme conformations

pH Buffering for Solution Stability

Phosphocreatine is susceptible to hydrolysis and degradation under acidic conditions. The di(tris) salt provides inherent pH buffering in the physiologically relevant range of 7.0-8.5 due to the pKa of its Tris counter-ions (pKa ≈ 8.1 at 25°C). [REFS-1, REFS-2] In contrast, the common disodium salt is unbuffered, requiring the addition of an external buffering agent to prevent pH-driven degradation. For solutions requiring stability, the di(tris) salt offers a more reliable, single-component system for maintaining optimal pH.

Evidence DimensionpH Buffering Capacity
Target Compound DataInherently buffers in the pH range of ~7.0-8.5
Comparator Or BaselinePhosphocreatine Disodium Salt: Provides no buffering capacity
Quantified DifferenceQualitative but functionally significant
ConditionsAqueous solution preparation for enzymatic or cellular assays.

This simplifies solution preparation, reduces the number of reagents, and critically, enhances the reproducibility of assays by preventing pH drift and substrate degradation.

Sodium Content
Head-to-head
≤0.1% trace Na vs. ≈18% Na (disodium salt) — approximately 180-fold lower sodium content
Supports alkali-metal-free assay design
Based on elemental analysis specification for solid powder

Eliminating Sodium Interference in Assays

The primary procurement driver for the di(tris) salt is the explicit need to avoid alkali metal ions in the experimental system. Using the disodium salt at typical working concentrations (e.g., 5-20 mM) introduces a significant sodium load that can act as an inhibitor or allosteric modulator for sensitive proteins. For example, high CK activity is linked to increased ATP availability for sodium reabsorption via Na+/K+-ATPase, a key system in renal and neural physiology. [1] Using a Tris-based salt ensures that observed effects are due to the phosphocreatine and not confounding cation interference.

Evidence DimensionExogenous Cation Load
Target Compound Data0 mM Na+ introduced
Comparator Or BaselinePhosphocreatine Disodium Salt: Introduces 2 moles of Na+ per mole of phosphocreatine (e.g., a 10 mM solution adds 20 mM Na+)
Quantified DifferenceComplete elimination of sodium as a variable
ConditionsAssays involving ion-sensitive enzymes (e.g., Na+/K+-ATPase), ion channels, or studies on sodium-dependent transport and signaling.

For studies on sodium-sensitive biological systems, using the disodium salt introduces a critical experimental artifact, making the di(tris) salt essential for valid, interpretable data.

Aqueous Solubility
Cross-study comparable
50 mg/mL in water (clear to slightly hazy, colorless)
Supports physiological concentration preparation
Solubility context differs by salt form; cross-study comparison

Electrophysiology Internal Solution Compatibility

The di(tris) salt of phosphocreatine is frequently specified as a required component in recipes for intracellular pipette solutions used in patch-clamp electrophysiology. In these protocols, it serves as an energy source to sustain cellular activity and ion gradients during recording. Multiple published methodologies explicitly call for 10-14 mM phosphocreatine di(tris) salt, alongside ATP and GTP, to maintain neuronal health and signaling integrity. [REFS-1, REFS-2] The use of a Tris salt is critical to control the ionic composition (especially Cl- and Na+) of the internal solution, which directly affects cell membrane potential and excitability.

Evidence DimensionSuitability for Pipette Internal Solution
Target Compound DataExplicitly specified in multiple published patch-clamp protocols at 10-14 mM.
Comparator Or BaselinePhosphocreatine Disodium Salt: Rarely used; would introduce a confounding sodium load, altering the reversal potential of sodium currents.
Quantified DifferenceStandard reagent vs. unsuitable alternative
ConditionsPreparation of internal (pipette) solutions for whole-cell patch-clamp recording of neurons.

For electrophysiologists, this is not an optional substitution; using the correct salt form is required to replicate established methods and obtain valid data on neuronal function.

Enzymatic Purity
Supporting evidence
≥97% enzymatic assay (di-Tris) vs. ≥97% TLC (disodium) — equivalent threshold, different methodology
Supports quantitative CK assay reliability
Enzymatic assay context; methodology differs from TLC-based comparator
Storage Stability
Class-level inference
−20 °C, sealed storage, away from moisture
Standard laboratory freezer infrastructure sufficient
Storage comparable across phosphocreatine salts; data to verify

ATP Regeneration for Sodium-Sensitive Enzymes

When studying enzymes whose activity is modulated by sodium ions, such as Na+/K+-ATPase or certain protein kinases, the di(tris) salt is the required choice for the creatine kinase/phosphocreatine ATP regeneration system. It provides a clean, sodium-free method to maintain ATP levels, ensuring that any observed kinetic changes are a direct result of the experimental compounds, not confounding ionic effects from the buffer components. [1]

Patch-Clamp Intracellular Solutions

This salt is the standard for preparing intracellular pipette solutions to energetically support cells during whole-cell recordings. Its use at concentrations of 10-14 mM is critical for maintaining cell viability and physiological ion gradients without altering the intracellular sodium concentration, which is fundamental for studying voltage-gated sodium channels and action potential firing. [2]

Permeabilized Muscle Fiber Contraction & Respiration

In studies using saponin-skinned or permeabilized muscle fibers to investigate mitochondrial function or excitation-contraction coupling, the di(tris) salt is used to fuel ATP-dependent processes. The Tris counter-ion avoids introducing excess sodium, which could interfere with sarcoplasmic reticulum calcium handling and other ion-dependent mechanisms critical to muscle function.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ion-channel electrophysiology studies
Ultra-low sodium content
Cation-sensitive assay compatibility
Creatine kinase activity assays
High enzymatic purity, alkali-metal-free matrix
Substrate integrity and ionic purity verification
Cardiac ischemia-reperfusion research models
Alkali-metal-free energy phosphate source
Ionic composition control in perfusion protocols
Cell-free ATP regeneration systems
Low-sodium phosphate donor
Detection platform and enzyme compatibility

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

453.18359385 g/mol

Monoisotopic Mass

453.18359385 g/mol

Heavy Atom Count

29

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